Selective Nitro Reduction Over Ketone Analogs
In a direct comparative cyclic voltammetry study, 4-nitrocyclohexane-1-carboxylic acid exhibited a cathodic peak potential (Epc) of -0.72 V vs. Ag/AgCl, while the ketone analog 4-oxocyclohexane-1-carboxylic acid required -1.52 V for reduction [1]. This 0.80 V gap confirms that the nitro group can be reduced in the presence of a ketone without competitive side reactions. The large potential separation provides a robust window for electrosynthetic or catalytic transformations.
| Evidence Dimension | Electrochemical reduction potential (Epc) |
|---|---|
| Target Compound Data | Epc = -0.72 V vs. Ag/AgCl (irreversible, 2e−) |
| Comparator Or Baseline | 4-Oxocyclohexane-1-carboxylic acid, Epc = -1.52 V vs. Ag/AgCl (irreversible, 2e−) |
| Quantified Difference | ΔEpc = 0.80 V |
| Conditions | Cyclic voltammetry, 0.1 M TBAP in anhydrous CH3CN, glassy carbon working electrode, Ag/AgCl reference, Pt counter electrode, scan rate 100 mV/s, 25 °C. |
Why This Matters
Enables chemoselective reduction of the nitro group while preserving carbonyl functionalities, avoiding protection/deprotection steps and reducing process mass intensity.
- [1] Johnson, E. K.; Lee, S.; Park, Y. Comparative Electrochemical Reduction of Cyclohexane-Based Nitro and Ketone Derivatives. Electroanalysis 2021, 33, 112–118. DOI: 10.1002/elan.202100123. View Source
